molecular formula C8H12F3NO4 B2497710 Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid CAS No. 2490432-16-9

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid

Cat. No.: B2497710
CAS No.: 2490432-16-9
M. Wt: 243.182
InChI Key: KSMOBYFAISZKEC-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid is a chemical compound comprising an azetidine ring (a four-membered heterocyclic amine) substituted with a methyl acetate group at the 3-position, paired with trifluoroacetic acid (TFA) as a counterion or co-component. This compound is structurally related to intermediates in pharmaceutical research, particularly in neuroprotective and anticancer agent development .

Properties

IUPAC Name

azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-5(8)9-4-6-2-7-3-6;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMOBYFAISZKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

1. Anticancer Properties

Research indicates that azetidine derivatives exhibit promising anticancer properties. Compounds similar to azetidin-3-ylmethyl acetate have shown significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Azetidin-3-ylmethyl acetateMCF-7 (breast cancer)TBDInhibition of cell proliferation
1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amineMDA-MB-231 (breast cancer)0.126Induction of apoptosis
1,4-Diaryl-3-chloroazetidin-2-oneVariousNanomolarInhibition of tumor growth

In a study evaluating its antiproliferative effects against MCF-7 cells, azetidin derivatives demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for cancer therapy .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Fluorinated analogs often show enhanced potency due to increased binding interactions with active sites of target enzymes. For example, fluorinated azetidine derivatives have demonstrated significant inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that azetidin-3-ylmethyl acetate possesses favorable absorption properties. A study using Caco-2 cell assays showed good permeability characteristics with modest efflux ratios, indicating potential effectiveness in therapeutic applications .

Toxicological Profile

Toxicological assessments have been conducted to understand the safety profile of trifluoroacetic acid and its derivatives. Studies have identified a no observed adverse effect level (NOAEL) for trifluoroacetic acid in rats at 8.4 mg/kg body weight . These findings are crucial for determining safe dosage levels in clinical applications.

Case Studies

Case Study 1: Antiproliferative Effects

A comparative study on azetidine derivatives evaluated their antiproliferative effects against various cancer cell lines. Results indicated that azetidin-3-ylmethyl acetate exhibited significant growth inhibition in MCF-7 cells .

Case Study 2: Pharmacokinetic Profile

Another study assessed the permeability and bioavailability of this compound using Caco-2 cell assays. The results showed good permeation characteristics with favorable absorption properties, enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The methyl acetate group in the parent compound contrasts with ethyl esters (e.g., Ethyl 2-(azetidin-3-yl)acetate TFA) or oxygen linkers (e.g., 2-(Azetidin-3-yloxy)acetic acid;TFA).
  • Ring Substitution : The 3-ethylazetidine derivative (CAS 2031260-96-3) introduces steric bulk, which may alter binding affinity in biological targets compared to smaller substituents .
  • TFA Role : In all cases, TFA acts as a counterion, improving crystallinity and solubility in polar solvents like water or acetonitrile .

Research Findings and Challenges

Key Findings

  • Synthetic Efficiency : TFA enables high-yield deprotection (up to 98% in ) but requires careful handling due to corrosivity .
  • Biological Relevance : Azetidine rings are privileged scaffolds in drug discovery due to their balance of rigidity and metabolic stability .

Challenges

  • Acid Sensitivity : Azetidine rings may undergo ring-opening under strongly acidic conditions, necessitating controlled reaction environments .
  • Data Gaps: Limited solubility and toxicity data for specific compounds (e.g., CAS 2031260-96-3) highlight the need for further characterization .

Biological Activity

Azetidin-3-ylmethyl acetate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from various studies and research findings.

1. Chemical Structure and Synthesis

Azetidin-3-ylmethyl acetate is characterized by a four-membered ring structure known as azetidine, which is a cyclic amine. The presence of the trifluoroacetic acid moiety enhances its reactivity and biological profile. The synthesis of azetidine derivatives often involves methods such as Staudinger cycloaddition, which allows for the incorporation of various substituents that can modulate biological activity .

2. Biological Activity Overview

The biological activities associated with azetidin-3-ylmethyl acetate and similar compounds include:

  • Antibacterial Activity : Derivatives of azetidine have shown promising antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis .
  • Anticancer Properties : Compounds with the azetidine core have been evaluated for their antiproliferative effects on various cancer cell lines. Notably, certain derivatives have demonstrated significant cytotoxicity against human cancer cells such as MCF7 (breast adenocarcinoma) and A2780 (ovarian carcinoma) with IC50 values in the micromolar range .
  • Enzyme Inhibition : Azetidine derivatives are known to act as inhibitors of several enzymes, including proteases involved in disease processes such as cancer and inflammation. They can inhibit serine and cysteine proteases, which play critical roles in cellular signaling pathways .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of azetidin-based compounds on three human cancer cell lines: HepG2, A2780, and MCF7. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 4.5 µmol/L to 11 µmol/L against MCF7 cells . The selectivity index was favorable when compared to non-cancerous cell lines.

Case Study 2: Antibacterial Efficacy

Research highlighted the antibacterial properties of azetidin derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays. The mechanism was attributed to the disruption of bacterial membrane integrity .

Table 1: Biological Activities of Azetidin Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Azetidin-3-ylmethyl acetateAnticancerMCF74.5
Azetidin derivative XAntibacterialStaphylococcus aureus12
Azetidin derivative YEnzyme InhibitionTrypsin0.5

5. Conclusion

The compound azetidin-3-ylmethyl acetate; 2,2,2-trifluoroacetic acid exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Its potential as an antibacterial and anticancer agent highlights the importance of structural modifications in enhancing therapeutic efficacy. Continued research is essential to fully elucidate its mechanisms of action and to explore its applications in drug development.

Q & A

Q. What are the critical steps for synthesizing azetidine derivatives with trifluoroacetic acid (TFA) salts to ensure high purity?

Synthesis of azetidine-TFA salts requires precise control of reaction conditions to minimize side reactions. Key steps include:

  • Coupling reactions : Use catalysts like palladium or copper to facilitate bond formation between azetidine and trifluoromethylated intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is essential to isolate the product .
  • Acid-Base Neutralization : TFA is often introduced during salt formation via acid-base reactions. Monitor pH to ensure complete protonation of the azetidine nitrogen .

Q. How can researchers validate the purity of azetidine-TFA compounds?

Methodological approaches include:

  • LC-MS : Quantify impurities using reverse-phase chromatography with TFA-containing mobile phases to enhance peak resolution .
  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm structural integrity. Note that TFA’s 19F^{19}\text{F} signal at ~-75 ppm serves as an internal reference .
  • Elemental Analysis : Verify stoichiometry of the TFA salt by comparing experimental vs. theoretical carbon/hydrogen/nitrogen ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling azetidine derivatives with trifluoromethyl groups?

Advanced optimization strategies involve:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates. Solvent polarity impacts trifluoromethyl group activation .
  • Catalyst Screening : Test palladium, copper, or nickel catalysts under varying temperatures (40–100°C). Kinetic studies help identify rate-limiting steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >85% .

Q. How do pH variations in biological systems affect the stability of azetidine-TFA salts?

TFA’s strong acidity (pKa ~0.3) can influence compound behavior:

  • Protonation State : At physiological pH (7.4), the azetidine nitrogen remains protonated, altering solubility and membrane permeability .
  • Hydrolysis Risk : Under alkaline conditions, TFA may hydrolyze to acetate, necessitating stability studies in buffers mimicking target environments (e.g., blood or lysosomal pH) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Address discrepancies via:

  • Purity Reassessment : Impurities >2% (e.g., unreacted intermediates) can skew activity. Use LC-MS to identify contaminants .
  • Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation times). For example, TFA’s cytotoxicity may mask target-specific effects in MTT assays .
  • Structural Confirmation : X-ray crystallography or computational modeling (DFT) can verify stereochemistry, which impacts receptor binding .

Methodological Guidance

Q. How to mitigate solubility challenges during in vitro assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the azetidine ring while retaining TFA’s counterion role .

Q. What strategies improve storage stability of hygroscopic TFA salts?

  • Desiccants : Store under argon with molecular sieves to prevent moisture absorption .
  • Lyophilization : Convert to a stable powder form for long-term storage at -20°C .

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